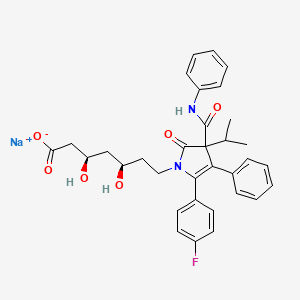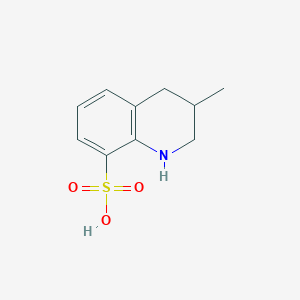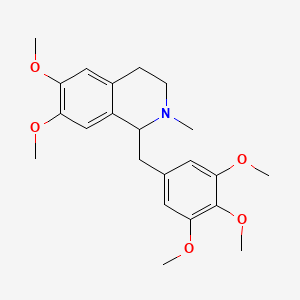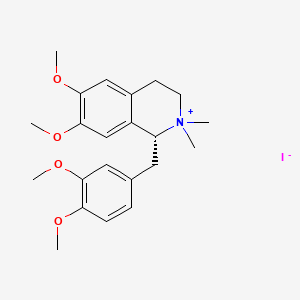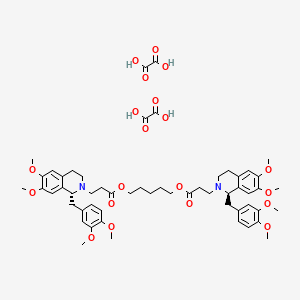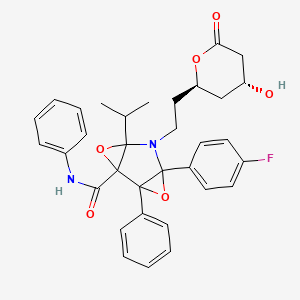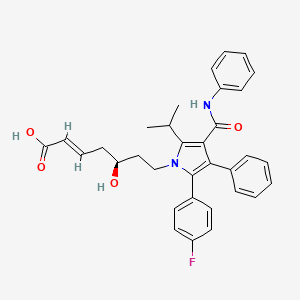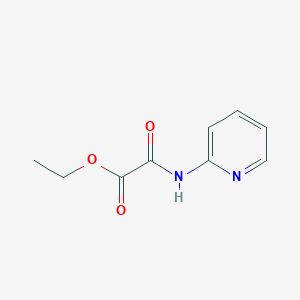
Ethyl oxo(pyridin-2-ylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl oxo(pyridin-2-ylamino)acetate, also known as ethyl 2-oxo-2-(pyridin-2-ylamino)acetate, is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . This compound is often used as an impurity in the synthesis of Edoxaban, a novel oral anticoagulant . It is characterized by its solid physical form and high purity levels, typically around 97-98% .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl oxo(pyridin-2-ylamino)acetate typically involves the reaction of ethyl oxoacetate with pyridin-2-ylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The mixture is then heated to reflux, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and automated systems are employed to maintain consistent reaction conditions and efficient product isolation .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl oxo(pyridin-2-ylamino)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Requires nucleophiles such as amines or thiols and may involve solvents like dichloromethane or acetonitrile.
Major Products:
Hydrolysis: Produces pyridin-2-ylamine and acetic acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl oxo(pyridin-2-ylamino)acetate has diverse applications in scientific research:
Pharmaceutical Studies: Used as an impurity standard in the synthesis of Edoxaban, aiding in quality control and analytical studies.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biological Research: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Mécanisme D'action
The mechanism of action of ethyl oxo(pyridin-2-ylamino)acetate is primarily related to its role as an intermediate or impurity in pharmaceutical compounds. It interacts with various molecular targets and pathways, depending on the specific application. For instance, in the context of Edoxaban synthesis, it may influence the overall pharmacokinetic and pharmacodynamic properties of the final drug product .
Comparaison Avec Des Composés Similaires
2-[2-oxo-2-(2-pyridylamino)ethoxy]acetic acid: Another pyridine derivative with similar structural features.
Ethyl oxo(piperidin-1-yl)acetate: Shares the ethyl oxoacetate moiety but differs in the amine group.
Uniqueness: Ethyl oxo(pyridin-2-ylamino)acetate is unique due to its specific combination of the pyridin-2-ylamino group and the ethyl oxoacetate moiety, which imparts distinct chemical and biological properties. Its role as an impurity in Edoxaban synthesis further highlights its importance in pharmaceutical research and development .
Propriétés
IUPAC Name |
ethyl 2-oxo-2-(pyridin-2-ylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)11-7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZGUHLYCAATGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)
